![molecular formula C13H21N3 B1457487 2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine CAS No. 1468543-96-5](/img/structure/B1457487.png)
2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine
Descripción general
Descripción
“2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine” is a compound that belongs to the class of chemicals known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring with two non-adjacent nitrogen atoms. The benzimidazole moiety is a key component of many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a benzimidazole ring attached to a cyclohexyl group. The benzimidazole ring is a bicyclic heteroarene with a fusion of benzene and imidazole rings .Chemical Reactions Analysis
Benzimidazoles, in general, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación
Catalytic Synthesis Applications :
- Li, Zhang, and Wang (2014) described a method to synthesize imidazoquinolinoacridinone derivatives using 2-halogenated aromatic aldehydes, 1H-benzo[d]imidazol-5-amine, and cyclohexane-1,3-diones, catalyzed by CuI/l-proline. This method constructs a fused hexacyclic skeleton including two new rings and six new bonds (Li, Zhang, & Wang, 2014).
Synthesis of Novel Compounds :
- Ghorbani-Vaghei and Amiri (2014) achieved the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives in good to high yields under solvent-free conditions (Ghorbani-Vaghei & Amiri, 2014).
- Chen, Lei, and Hu (2013) developed an environmentally benign method for synthesizing (E)-N-benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine derivatives (Chen, Lei, & Hu, 2013).
Antimicrobial Activity Research :
- Reddy and Reddy (2010) synthesized a series of novel compounds including 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and evaluated their antibacterial and antifungal activity against various clinical isolates (Reddy & Reddy, 2010).
Applications in Asymmetric Reactions :
- Mohite, Drabina, and Bureš (2014) synthesized benzo[d]imidazole and alkyl-chain-substituted primary amines from essential α-amino acids and applied them as organocatalysts in asymmetric aldol reactions (Mohite, Drabina, & Bureš, 2014).
Synthesis of Heterocyclic Compounds :
- Shen et al. (2011) synthesized novel fused tetracyclic benzo[4,5]imidazo[1,2-a]thiopyrano[3,4-d]pyrimidin-4(3H)-one derivatives, highlighting the compound's versatility in constructing complex molecular structures (Shen et al., 2011).
Direcciones Futuras
The future directions for research on “2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine” would likely depend on its biological activity and potential applications. Given the importance of benzimidazoles in medicinal chemistry, it could be interesting to explore its potential biological activities .
Mecanismo De Acción
Target of Action
The primary target of 2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation .
Mode of Action
The compound interacts with the COX-2 enzyme by binding to its primary binding site . This interaction results in the inhibition of the COX-2 enzyme, thereby reducing the production of prostaglandins . The compound has been found to be a selective inhibitor of the COX-2 isozyme .
Biochemical Pathways
The inhibition of the COX-2 enzyme affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes from arachidonic acid . By inhibiting the COX-2 enzyme, the compound reduces the production of these mediators, thereby alleviating symptoms of pain, fever, and inflammation .
Pharmacokinetics
The compound’s potency and selectivity for the cox-2 enzyme suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of prostaglandin production due to the inhibition of the COX-2 enzyme . This results in the alleviation of symptoms associated with conditions such as inflammation and pain .
Análisis Bioquímico
Biochemical Properties
2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine plays a significant role in biochemical reactions, particularly as a tubulin inhibitor . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This interaction disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cytotoxicity in several human cancer cell lines, including MCF-7 (breast cancer cells), HEPG2 (liver hepatocellular cells), and A549 (adenocarcinomic human alveolar basal epithelial cells) . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with tubulin . This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics . The compound also affects enzyme activity, either inhibiting or activating specific enzymes involved in cell cycle regulation and apoptosis . Additionally, it can alter gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The compound’s stability may decrease over time, affecting its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, depending on its concentration in target tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .
Propiedades
IUPAC Name |
2-cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h9-10H,1-8,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAVATPUTHELAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)CC(CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


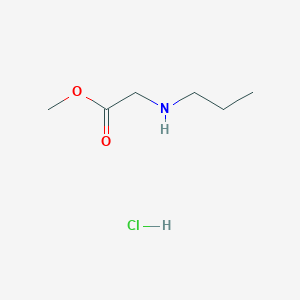
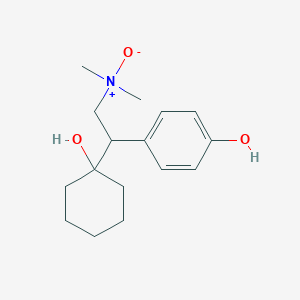
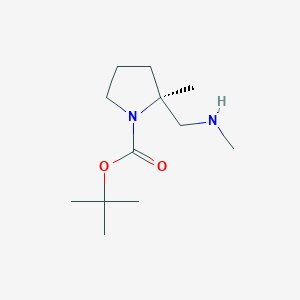
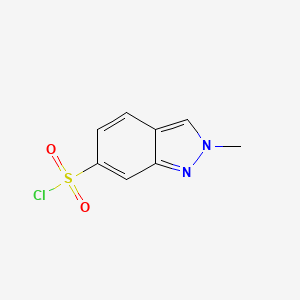

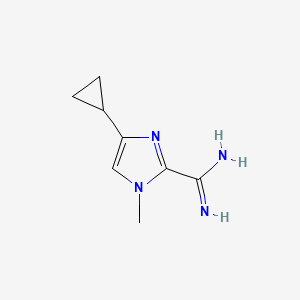
![([4-(4-Fluorophenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1457415.png)
![[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride](/img/structure/B1457417.png)
![7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1457418.png)
![3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457419.png)

![2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1457422.png)
![ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1457426.png)

